molecular formula C16H17F3N2 B1466407 N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine CAS No. 1182811-82-0

N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B1466407
CAS No.: 1182811-82-0
M. Wt: 294.31 g/mol
InChI Key: PKXKKYUQIYXPPQ-UHFFFAOYSA-N
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Description

N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is a chemical compound with the CAS Number 1182811-82-0 and a molecular formula of C 16 H 17 F 3 N 2 , corresponding to a molecular weight of 294.32 g/mol . The compound should be stored sealed in a dry environment, ideally at 2-8°C . As a substituted benzene-1,4-diamine derivative, this compound features a core benzene ring with amine groups at positions 1 and 4. Its structure is characterized by an N1 position substituted with both benzyl and ethyl groups, and a 2-position substituted with a trifluoromethyl group . Compounds within this structural class are often utilized as versatile building blocks in organic synthesis and medicinal chemistry . The presence of the trifluoromethyl group is of particular interest in research, as it can significantly influence a molecule's lipophilicity, metabolic stability, and electronic properties . This makes such analogs valuable for the exploration and development of new materials, including polymers for advanced applications like high-temperature proton exchange membranes, as well as in the design of novel pharmaceutical candidates . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-N-benzyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2/c1-2-21(11-12-6-4-3-5-7-12)15-9-8-13(20)10-14(15)16(17,18)19/h3-10H,2,11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXKKYUQIYXPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Key Intermediates

  • The synthesis often begins from 2-(trifluoromethyl)benzene-1,4-diamine or suitably substituted benzene-1,4-diamine derivatives.
  • Protection of amino groups (e.g., Boc or Cbz protection) is frequently employed to control regioselectivity during subsequent alkylation steps.
  • Benzylation and ethylation are introduced via nucleophilic substitution or reductive amination techniques.

Alkylation of the Amino Groups

  • Selective N-alkylation of the amino groups with benzyl and ethyl substituents is achieved using benzyl bromide or benzyl chloride and ethyl bromide or ethyl chloride under controlled conditions.
  • Bases such as sodium hydride or potassium carbonate facilitate the alkylation in solvents like DMF or acetonitrile.
  • Protection of one amino group may be required to achieve selective monoalkylation.

Reduction and Deprotection Steps

  • If nitro precursors are used, catalytic hydrogenation (Pd/C with hydrogen or ammonium formate) is applied to reduce nitro groups to amino groups.
  • Removal of protecting groups (e.g., Boc or Cbz) is performed under acidic conditions (TFA or HCl) or catalytic hydrogenation depending on the protecting group used.

Representative Synthetic Routes from Literature

A closely related synthetic approach is described in the preparation of benzene-1,4-diamine derivatives with trifluoromethyl substituents and benzyl/ethyl groups:

Step Reaction Type Conditions/Notes
1 Protection of amino groups Boc or Cbz protection under alkaline conditions
2 N-alkylation Alkyl halides (benzyl or ethyl bromide), base, DMF or acetonitrile, room temperature to reflux
3 Reduction of nitro group Pd/C catalyst, ammonium formate or hydrogen gas, reflux or room temperature
4 Deprotection Acidic conditions (TFA, HCl) or catalytic hydrogenation
5 Purification Preparative HPLC or recrystallization to achieve high purity

This general scheme is adapted from a detailed study on structurally related compounds involving trifluoromethylated benzene diamines and benzyl derivatives.

Analytical and Purification Techniques

  • Purification is typically achieved by preparative high-performance liquid chromatography (prep-HPLC) to separate the desired compound from side products and unreacted starting materials.
  • Characterization involves LC-MS to confirm molecular weight and reaction completion.
  • Additional spectroscopic methods such as NMR and IR spectroscopy confirm structural integrity and substitution patterns.

Research Findings and Optimization Notes

  • The presence of the trifluoromethyl group requires careful control of reaction conditions to avoid side reactions such as defluorination or unwanted electrophilic aromatic substitution.
  • Use of mild bases and controlled temperatures during alkylation improves selectivity and yield.
  • Catalytic hydrogenation conditions must be optimized to prevent over-reduction or cleavage of sensitive substituents.
  • The choice of protecting groups influences the ease of deprotection and overall synthetic efficiency.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Purpose/Outcome Comments
Amino group protection Di-tert-butyl dicarbonate (Boc), alkaline media Protect amino groups for selective reactions Enables selective monoalkylation
N-Benzylation Benzyl bromide, K2CO3, DMF, 25-80 °C Introduce benzyl group on amino nitrogen Controlled to avoid overalkylation
N-Ethylation Ethyl bromide, base, solvent (acetonitrile) Introduce ethyl group on amino nitrogen May require protection of second amino
Nitro reduction Pd/C, ammonium formate or H2, reflux Convert nitro to amino group Mild conditions preserve substituents
Deprotection TFA or HCl, room temperature Remove Boc or Cbz protecting groups Acidic or catalytic methods used
Purification Preparative HPLC or recrystallization Obtain pure final compound Essential for research-grade purity

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are summarized in Table 1:

Table 1: Structural Comparison of 1,4-Benzenediamine Derivatives

Compound Name Substituents (N1, N1', C2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N1-Benzyl, N1-Ethyl, C2-CF₃ C₁₆H₁₆F₃N₂ 293.3 High lipophilicity, steric bulk
3-Nitro-N1-(4-(trifluoromethyl)benzyl)-1,4-diamine N1-(4-CF₃-benzyl), C3-NO₂ C₁₄H₁₃F₃N₃O₂ 312.1 Nitro group enhances reactivity
N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-diamine N1,N1-Dimethyl, C2-CF₃ C₉H₁₁F₃N₂ 204.2 Compact structure, high solubility
N1-Methyl-N1-(2,2,2-trifluoroethyl)-1,4-diamine N1-Methyl, N1-Trifluoroethyl C₉H₁₁F₃N₂ 204.2 Fluorinated alkyl chain
N,N'-Bisbenzylidene-1,4-diamine (SIRT2 inhibitor) N,N'-Bis(benzylidene) C₂₀H₁₈N₂ 286.4 Planar Schiff base, π-conjugation

Sources:

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group at C2 increases logP values across analogs. The target compound’s benzyl/ethyl groups further elevate lipophilicity compared to dimethyl or methyl-trifluoroethyl analogs .
  • Solubility : N1,N1-Dimethyl derivatives (e.g., ) exhibit higher aqueous solubility due to reduced steric hindrance and polar amine groups. In contrast, the target compound’s bulky benzyl group may limit solubility .
  • Synthetic Accessibility : Microwave-assisted synthesis () achieves high yields (99%) for unsubstituted analogs, but nitro or benzylidene derivatives () require multi-step protocols with moderate yields (69–87%) .

Key Research Findings and Gaps

Structural Flexibility vs. Activity : Rigid analogs (e.g., Schiff bases in ) optimize target binding, while flexible N1-alkyl/aryl groups (target compound) may improve tissue penetration but reduce specificity .

Trifluoromethyl Positioning: Substitution at C2 (target compound) vs. C3 () alters electronic distribution.

Synthetic Challenges : Benzyl/ethyl substitution requires careful optimization to avoid steric clashes during synthesis, as seen in nitro-benzyl derivatives () .

Biological Activity

N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS Number: 1182811-82-0) is a synthetic organic compound with significant potential in medicinal chemistry. This compound is characterized by its molecular formula C16H17F3N2C_{16}H_{17}F_{3}N_{2} and a molar mass of approximately 294.31 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

Chemical Structure and Properties

The structure of this compound features a benzene ring with amino substitutions at the 1 and 4 positions and a trifluoromethyl group at the 2 position. This configuration is crucial for its biological activity, influencing both its interaction with biological targets and its pharmacokinetic properties.

PropertyValue
Molecular Formula C16H17F3N2
Molar Mass 294.31 g/mol
CAS Number 1182811-82-0
Hazard Class Irritant

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of trifluoromethyl-substituted benzoyl hydrazines have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition . This suggests that this compound may also possess similar enzyme inhibitory properties, which could be explored further in antimicrobial drug development.

Interaction with Biological Targets

The trifluoromethyl group in this compound enhances the compound's binding affinity to specific proteins or enzymes. Studies have indicated that such modifications can significantly improve bioavailability and interaction with biological targets, making this compound a valuable candidate for therapeutic applications.

Case Studies and Research Findings

A study focusing on fluorinated compounds highlighted their role in enhancing the pharmacological profiles of drugs. It was noted that over 50% of top-selling drugs contain fluorine, underscoring the importance of fluorinated compounds like this compound in drug discovery.

Additionally, molecular docking studies have suggested that compounds with similar structures may act as non-covalent inhibitors by positioning themselves near the active sites of enzymes . This mechanism could be pivotal in developing new inhibitors for diseases where AChE plays a critical role.

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds promise for various applications:

  • Antimicrobial Agents : Its potential to inhibit AChE suggests possible use in developing treatments for infections caused by resistant strains.
  • Drug Development : The compound's enhanced lipophilicity may facilitate the design of new drugs targeting central nervous system disorders.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine to achieve high yields?

  • Methodological Approach :

  • Use a multi-step pathway involving nucleophilic substitution and reductive alkylation. For example, introduce the trifluoromethyl group via electrophilic aromatic substitution under acidic conditions (e.g., CF₃I/AgOTf), followed by benzylation and ethylation using benzyl bromide and ethyl iodide in the presence of a base like NaH .
  • Optimize reaction parameters (temperature: 60–80°C; solvent: DMF or THF) and employ catalysts (e.g., Pd/C for hydrogenation steps) to minimize by-products .
  • Monitor reaction progress via TLC or HPLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Approach :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl/ethyl groups at N1, trifluoromethyl at C2). Compare shifts with analogous compounds (e.g., δ ~7.2–7.6 ppm for aromatic protons; δ ~50–60 ppm for N-bound carbons) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/Br-free confirmation .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. How can solubility and stability be systematically evaluated for this compound in biological assays?

  • Methodological Approach :

  • Test solubility in DMSO, PBS, and ethanol via UV-Vis spectroscopy at λ_max (e.g., 250–300 nm for aromatic systems). Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on results .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the trifluoromethyl group’s electronic effects on reactivity?

  • Methodological Approach :

  • Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and frontier molecular orbitals. Compare with non-fluorinated analogs to quantify CF₃’s electron-withdrawing impact .
  • Use Hammett substituent constants (σₘ/σₚ) to correlate substituent effects with reaction rates in SNAr or cross-coupling reactions .
  • Validate computational models via kinetic studies (e.g., UV-Vis monitoring of nitro-group displacement reactions) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Approach :

  • Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use dose-response curves (IC₅₀/EC₅₀) and statistical tools (ANOVA, p-value <0.05) to identify outliers .
  • Perform structural analogs screening to isolate the role of the trifluoromethyl group vs. benzyl/ethyl substituents in activity .
  • Utilize metabolomics (LC-MS) to track compound degradation or metabolite interference in assays .

Q. What advanced crystallization strategies can elucidate this compound’s supramolecular interactions?

  • Methodological Approach :

  • Grow single crystals via slow vapor diffusion (e.g., ether into DCM solution) and analyze via X-ray crystallography. Compare packing motifs (e.g., π-π stacking, H-bonding) with related diamines .
  • Use Cambridge Structural Database (CSD) references to identify common coordination geometries for benzyl/ethyl-substituted diamines .
  • Employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., F⋯H contacts from CF₃ groups) .

Methodological Notes

  • Synthetic Optimization : Prioritize regioselectivity in trifluoromethylation by pre-activating the benzene ring with directing groups (e.g., -NH₂) .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds to ensure accuracy .
  • Ethical Compliance : Follow EPA guidelines for handling fluorinated compounds (e.g., waste disposal, fume hood use) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine

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